molecular formula C8H14N2O3 B6281808 tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate CAS No. 1378674-88-4

tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

Cat. No. B6281808
CAS RN: 1378674-88-4
M. Wt: 186.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1378674-88-4 . It has a molecular weight of 186.21 . This compound is used in scientific research and its unique structure enables the synthesis of novel molecules with potential applications in drug discovery, materials science, and catalysis.


Molecular Structure Analysis

The IUPAC name for this compound is “tert-butyl 3-(hydroxyimino)-1-azetidinecarboxylate” and its InChI Code is "1S/C8H14N2O3/c1-8(2,3)13-7(11)10-4-6(5-10)9-12/h6H,4-5H2,1-3H3" .

Scientific Research Applications

Preparation of Janus Kinase 3 (JAK3)

This compound can be used for preparing Janus kinase 3 (JAK3), which is a useful target for immunosuppression and transplant rejection . JAK3 plays a crucial role in the signaling pathways of various cytokines and growth factors, and its inhibition can help manage immune responses.

Treatment of Inflammatory and Autoimmune Disorders

The compound has potential applications in treating inflammatory disorders and autoimmune disorders . By modulating immune responses, it can help manage conditions like rheumatoid arthritis, psoriasis, and lupus.

Cancer Treatment

The compound shows promise in cancer treatment . By targeting specific cellular pathways, it can potentially inhibit the growth of cancer cells and induce apoptosis.

Preparation of HCV Protease Inhibitors

It is also useful in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection . These inhibitors can block the replication of the hepatitis C virus, offering a potential treatment option for patients with this disease.

Preparation of Novel Aminoglycoside Compounds

The compound can be used for preparing novel aminoglycoside compounds with antibacterial activity . These compounds can potentially combat antibiotic-resistant bacterial strains, addressing a significant challenge in modern medicine.

Preparation of Bicyclic Himbacine Derivatives

Bicyclic himbacine derivatives can be prepared which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors . These derivatives can be useful for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease.

Preparation of Bicyclic Azacyclobenzylamine Derivatives

Bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, can be prepared that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K . These include, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate can be achieved through a multistep reaction pathway involving the conversion of starting materials to intermediate compounds, followed by the final product. The key steps in the synthesis pathway include the protection of the carboxylic acid group, the formation of the hydroxyimino group, and the cyclization of the azetidine ring.", "Starting Materials": [ "tert-butyl 2-oxoacetate", "hydroxylamine hydrochloride", "triethylamine", "ethyl chloroformate", "sodium hydride", "3-aminopropanoic acid" ], "Reaction": [ "Step 1: tert-butyl 2-oxoacetate is reacted with hydroxylamine hydrochloride and triethylamine to form tert-butyl 2-(hydroxyimino)acetate.", "Step 2: tert-butyl 2-(hydroxyimino)acetate is then reacted with ethyl chloroformate and triethylamine to form tert-butyl 3-(hydroxyimino)propanoate.", "Step 3: Sodium hydride is added to tert-butyl 3-(hydroxyimino)propanoate to form tert-butyl 3-(hydroxyimino)propanoate sodium salt.", "Step 4: 3-aminopropanoic acid is added to the tert-butyl 3-(hydroxyimino)propanoate sodium salt to form tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate.", "Step 5: The tert-butyl protecting group can be removed using an acid-catalyzed hydrolysis reaction to yield the final product, 3-(hydroxyimino)azetidine-1-carboxylic acid." ] }

CAS RN

1378674-88-4

Product Name

tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

Molecular Formula

C8H14N2O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.